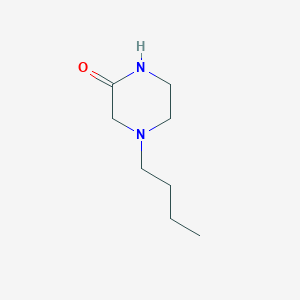

4-Butylpiperazin-2-one

Descripción

4-Butylpiperazin-2-one is a heterocyclic organic compound characterized by a six-membered piperazine ring containing one ketone group (at position 2) and a butyl substituent at position 2. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol.

Propiedades

Número CAS |

59702-02-2 |

|---|---|

Fórmula molecular |

C8H16N2O |

Peso molecular |

156.23 g/mol |

Nombre IUPAC |

4-butylpiperazin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-8(11)7-10/h2-7H2,1H3,(H,9,11) |

Clave InChI |

LCGVHAGARVWRLC-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1CCNC(=O)C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield 4-Butylpiperazin-2-one .

Another method involves the ring opening of aziridines under the action of N-nucleophiles.

Industrial Production Methods

Industrial production of 4-Butylpiperazin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Butylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Butylpiperazin-2-one can yield N-oxides, while reduction can produce hydroxyl derivatives.

Aplicaciones Científicas De Investigación

4-Butylpiperazin-2-one has various applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 4-Butylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their pharmacological and chemical versatility.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings:

However, excessive hydrophobicity may reduce aqueous solubility. Aromatic Groups (e.g., phenyl, benzodioxole): Improve binding affinity to receptors like serotonin (5-HT) or dopamine receptors due to π-π interactions . Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance metabolic stability and selectivity in kinase inhibitors .

Physicochemical Properties :

- The butyl group in 4-butylpiperazin-2-one likely confers a logP ~2.5 (estimated), comparable to tert-butyl derivatives (logP ~2.8 for Boc-protected analogs) .

- Methyl or smaller substituents (e.g., in benzodioxole derivatives) improve solubility (e.g., TPSA ~60 Ų vs. ~40 Ų for butyl analogs) .

Synthetic Utility :

- Piperazine ketones (e.g., 4-butylpiperazin-2-one) serve as intermediates for further functionalization, such as coupling with triazolo or pyrimidine cores .

- Boc-protected derivatives (e.g., ) are critical for controlled synthesis in peptide chemistry .

Research Implications and Limitations

- Gaps in Data: Direct pharmacological or kinetic data for 4-butylpiperazin-2-one are absent in the provided evidence.

- Opportunities : The compound’s balance of lipophilicity and rigidity makes it a candidate for further study in neurodegenerative or psychiatric disorders, leveraging piperazine’s established role in CNS drug design .

Actividad Biológica

4-Butylpiperazin-2-one, a derivative of piperazine, has attracted significant attention due to its diverse biological activities. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

4-Butylpiperazin-2-one is characterized by a piperazine ring with a butyl group attached to the nitrogen atom. This structural modification enhances its hydrophobicity and reactivity, influencing its biological activity. The compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing various pharmaceutical agents.

The biological activity of 4-butylpiperazin-2-one can be attributed to its interaction with specific molecular targets:

- Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), which are vital in mediating physiological responses.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter availability.

Pharmacological Activities

Research indicates that 4-butylpiperazin-2-one exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, inhibiting bacterial and fungal growth through structural modifications .

- Antioxidant Activity : The compound shows significant antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation .

- Central Nervous System (CNS) Activity : It has potential applications in treating neurodegenerative disorders due to its interaction with neurotransmitter systems .

Data Tables

The following table summarizes key findings from studies on the biological activity of 4-butylpiperazin-2-one:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals | |

| CNS Activity | Potential antidepressant effects |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of piperazine, including 4-butylpiperazin-2-one, revealed that modifications at the nitrogen position significantly influenced antimicrobial activity. The compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Research exploring the CNS activity of 4-butylpiperazin-2-one indicated that it could enhance serotonin levels in synaptic clefts, suggesting potential use in treating depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems was highlighted as a critical factor in its neuroprotective effects .

- Antioxidant Properties : In vitro studies demonstrated that 4-butylpiperazin-2-one effectively scavenged free radicals and reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.